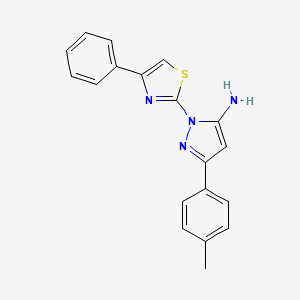
1H-Pyrazol-5-amine, 3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazol-5-amine, 3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)- is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazol-5-amine, 3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrazol-5-amine, 3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-Pyrazol-5-amine, 3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazol-5-amine, 3-(4-methylphenyl)-1-(4-phenyl)-: Lacks the thiazolyl group, leading to different chemical properties.
1H-Pyrazol-5-amine, 3-(4-methylphenyl)-1-(4-thiazolyl)-: Lacks the phenyl group, resulting in distinct reactivity and applications.
Uniqueness
The presence of both the 4-methylphenyl and 4-phenyl-2-thiazolyl groups in 1H-Pyrazol-5-amine, 3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)- imparts unique chemical properties, making it a valuable compound for various applications. Its distinct structure allows for specific interactions with molecular targets, enhancing its potential in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
74101-12-5 |
|---|---|
Molekularformel |
C19H16N4S |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
5-(4-methylphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C19H16N4S/c1-13-7-9-15(10-8-13)16-11-18(20)23(22-16)19-21-17(12-24-19)14-5-3-2-4-6-14/h2-12H,20H2,1H3 |
InChI-Schlüssel |
XSEHUOMUPIFUES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=NC(=CS3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14175827.png)
![N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14175829.png)
![Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate](/img/structure/B14175834.png)

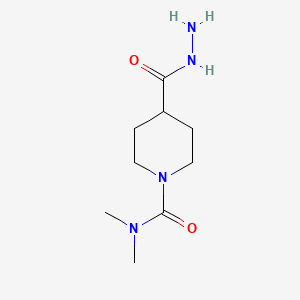
![4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide](/img/structure/B14175852.png)
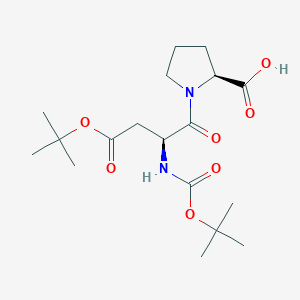
![4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]-](/img/structure/B14175866.png)
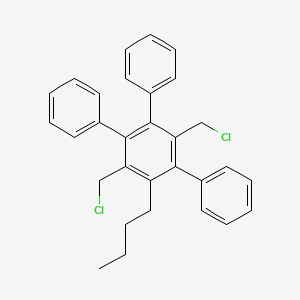
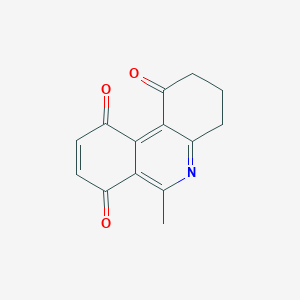
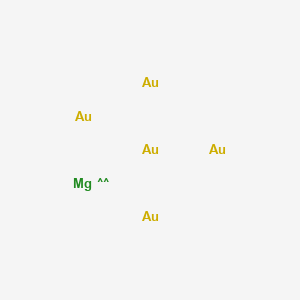


![1-[4-(Morpholine-4-carbonyl)phenyl]butan-1-one](/img/structure/B14175906.png)
